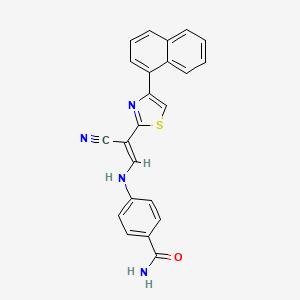
(E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a thiazole ring, and a cyano group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide typically involves a multi-step process:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiophenol reacts with a 1,3-dicarbonyl compound under acidic conditions.
Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with a cyanoacetate derivative to introduce the vinyl group.
Coupling with Naphthalene: The naphthalene moiety is introduced via a Suzuki coupling reaction, using a palladium catalyst.
Final Amidation: The final step involves the reaction of the intermediate with 4-aminobenzamide under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkoxides, amines.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzamide derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Materials Science: Its structural properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biology and Medicine:
Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a potential candidate for anticancer drug development.
Antimicrobial Agents: Its thiazole ring is a common motif in many antimicrobial agents, suggesting potential use in this area.
Industry:
Dyes and Pigments: The compound’s conjugated system can be exploited in the development of new dyes and pigments.
Polymer Science: It can be used as a monomer or comonomer in the synthesis of specialty polymers with unique electronic properties.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The cyano group and the thiazole ring are key functional groups that facilitate binding to these targets. The naphthalene ring enhances the compound’s ability to intercalate into DNA, disrupting its function and leading to potential anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context.
相似化合物的比较
- (E)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzamide
- (E)-4-((2-cyano-2-(4-(2-naphthyl)thiazol-2-yl)vinyl)amino)benzamide
Comparison:
- Structural Differences: The presence of different substituents on the thiazole and naphthalene rings can significantly alter the compound’s chemical and biological properties.
- Unique Features: The specific combination of a naphthalene ring and a thiazole ring in (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide provides unique electronic properties that can be exploited in materials science and medicinal chemistry.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
4-[[(E)-2-cyano-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4OS/c24-12-17(13-26-18-10-8-16(9-11-18)22(25)28)23-27-21(14-29-23)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,26H,(H2,25,28)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYPXSCUMUVROK-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463807.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2463809.png)

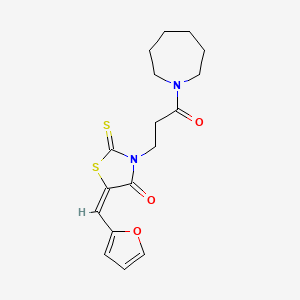
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2463813.png)
![6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2463816.png)
![(Z)-3-(4-tert-butylphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2463817.png)
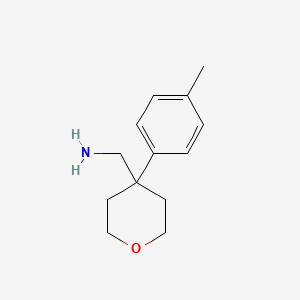

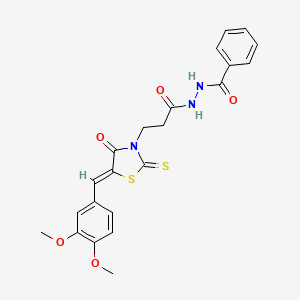
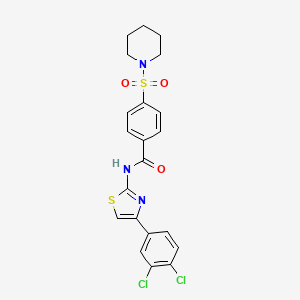
![8-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2463827.png)
![2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol](/img/structure/B2463828.png)
![3-[(2Z)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2463830.png)
